molecular formula C18H16O5 B2944874 7-Ethoxy-3-(3-methoxyphenoxy)chromen-4-one CAS No. 858765-13-6

7-Ethoxy-3-(3-methoxyphenoxy)chromen-4-one

Cat. No.: B2944874
CAS No.: 858765-13-6
M. Wt: 312.321
InChI Key: YONGXMAHGLSXEO-UHFFFAOYSA-N
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Description

The compound “7-Ethoxy-3-(3-methoxyphenoxy)chromen-4-one” belongs to the class of organic compounds known as chromenones, which are characterized by a chromen-4-one moiety . Chromenones are often found in various natural products and have been the subject of numerous pharmacological studies due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by a chromen-4-one core, with an ethoxy group attached at the 7-position and a methoxyphenoxy group attached at the 3-position . The presence of these ether and ketone functional groups could influence the compound’s reactivity and physical properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of the ether and ketone groups could influence its polarity, solubility, and reactivity .

Scientific Research Applications

Natural Product Synthesis and Isolation

  • Isolation from Natural Sources: Compounds related to "7-Ethoxy-3-(3-methoxyphenoxy)chromen-4-one" have been isolated from various natural sources. For example, 5,7-dihydroxy-3,6,8-trimethoxyflavone, a structurally related flavone, was isolated from Ainsliaea henryi, demonstrating the diverse natural occurrence of chromen-4-one derivatives (Xiong et al., 2009).
  • Synthesis of Natural Products: The synthesis of 7-methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one, a natural product with antileishmanial activity isolated from Galipea panamensis, illustrates the chemical synthesis capabilities for chromen-4-one derivatives. This highlights their importance in developing potential therapeutic agents (Schmidt et al., 2012).

Photophysical Properties

  • Fluorescence Properties: The study of 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one revealed its unique fluorescence properties in protic environments. This suggests potential applications in developing fluorescent sensors or markers for scientific research (Uchiyama et al., 2006).

Phototransformation and Photochromic Materials

  • Phototransformation Studies: Research on the phototransformation of 2-(3-methoxyphenyl)-4H-chromen-4-ones has shown the production of complex tetracyclic scaffolds upon UV light exposure. This provides insights into the photochemical behavior of chromen-4-one derivatives, relevant for designing photochromic materials and understanding their reaction mechanisms (Khanna et al., 2015).

Catalysis and Synthetic Applications

  • Catalytic Applications: The development of polystyrene-supported TBD catalysts utilized in the Michael addition for synthesizing Warfarin and its analogues underscores the role of chromen-4-one derivatives in catalysis. This research opens avenues for environmentally friendly synthetic methodologies using these compounds (Alonzi et al., 2014).

Molecular Docking and Structural Analysis

  • Molecular Docking Studies: Investigations into novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones have explored their antimicrobial activity. Molecular docking studies provide a computational approach to understanding the interactions between these compounds and target proteins, offering a pathway to new antimicrobial agents (Mandala et al., 2013).

Properties

IUPAC Name

7-ethoxy-3-(3-methoxyphenoxy)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-3-21-13-7-8-15-16(10-13)22-11-17(18(15)19)23-14-6-4-5-12(9-14)20-2/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONGXMAHGLSXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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